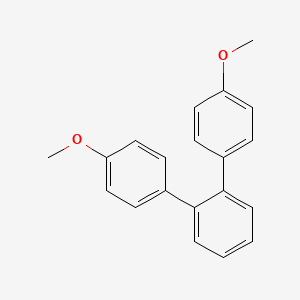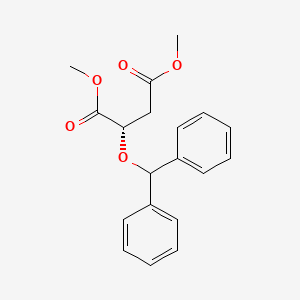![molecular formula C16H28S2Si3 B12564134 Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- CAS No. 143810-39-3](/img/structure/B12564134.png)
Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- is a complex organosilicon compound characterized by its unique structure, which includes two thiophene rings and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of trimethylsilyl-substituted thiophene derivatives with dimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives, sulfoxides, sulfones, and substituted thiophene compounds.
Scientific Research Applications
Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets. The compound can act as a radical initiator, facilitating radical-based reactions. It can also interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]- is unique due to its dual thiophene rings and trimethylsilyl groups, which impart distinct chemical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in research and industry.
Properties
CAS No. |
143810-39-3 |
|---|---|
Molecular Formula |
C16H28S2Si3 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
dimethyl-bis(5-trimethylsilylthiophen-2-yl)silane |
InChI |
InChI=1S/C16H28S2Si3/c1-19(2,3)13-9-11-15(17-13)21(7,8)16-12-10-14(18-16)20(4,5)6/h9-12H,1-8H3 |
InChI Key |
FAQJLGAZRXCLHL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C2=CC=C(S2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
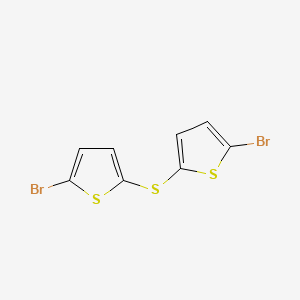
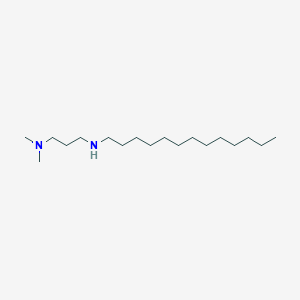
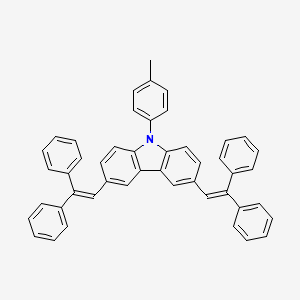


![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
